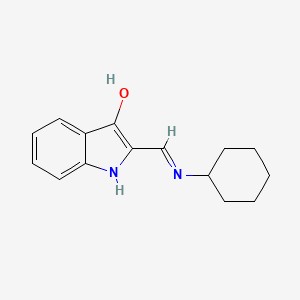

2-(cyclohexyliminomethyl)-1H-indol-3-ol

Description

Properties

IUPAC Name |

2-(cyclohexyliminomethyl)-1H-indol-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c18-15-12-8-4-5-9-13(12)17-14(15)10-16-11-6-2-1-3-7-11/h4-5,8-11,17-18H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLMOMIXYWNZDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N=CC2=C(C3=CC=CC=C3N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclohexyliminomethyl)-1H-indol-3-ol typically involves the condensation of cyclohexylamine with an indole derivative. One common method is the reaction of cyclohexylamine with 3-formylindole under acidic conditions to form the desired compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(cyclohexyliminomethyl)-1H-indol-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the imine group to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents can be used under acidic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Introduction of various substituents on the indole ring, leading to a diverse array of functionalized products.

Scientific Research Applications

2-(cyclohexyliminomethyl)-1H-indol-3-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(cyclohexyliminomethyl)-1H-indol-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors, altering signal transduction processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Spectral Properties

Indole derivatives with substitutions at the 2- and 3-positions exhibit distinct physicochemical and spectral characteristics:

Key Observations :

- Lipophilicity : The cyclohexyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to halogenated derivatives (e.g., 5-Bromo-4-chloro-1H-indol-3-ol, logP ~2.8) .

- Hydrogen Bonding : The 3-OH group in all compounds contributes to hydrogen bonding, as evidenced by broad NMR signals near δ 10–11 ppm .

- Stability : Schiff bases like the target compound may exhibit pH-dependent stability due to imine hydrolysis, unlike ether- or ketone-linked derivatives (e.g., ) .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-(cyclohexyliminomethyl)-1H-indol-3-ol, and how do reaction parameters influence yield?

- Methodological Answer : A two-step approach is typical: (1) Condensation of 1H-indol-3-ol with cyclohexylamine derivatives under acidic catalysis (e.g., p-toluenesulfonic acid, p-TSA) to form the imine linkage. (2) Purification via column chromatography using ethyl acetate/hexane gradients. Solvent choice (e.g., PEG-400:DMF mixtures) and catalyst loading (e.g., 10 mol% p-TSA) significantly impact reaction efficiency. For example, PEG-400 enhances solubility of polar intermediates, reducing side reactions .

- Key Parameters :

| Catalyst | Solvent System | Yield Range | Reference |

|---|---|---|---|

| p-TSA | PEG-400:DMF | 60-75% | |

| CuI | DMF | 30-50% |

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

- Methodological Answer : and NMR are critical for verifying the imine bond (-CH=N-) and cyclohexyl group integration. Key spectral features include:

- A singlet at δ 8.6–8.8 ppm for the imine proton.

- Multiplets at δ 1.2–2.0 ppm for cyclohexyl protons.

- signals at ~160 ppm (C=N) and 25–30 ppm (cyclohexyl carbons). Discrepancies in peak splitting or unexpected shifts may indicate tautomerization or impurities .

Q. What purification strategies are effective for isolating this compound from complex mixtures?

- Methodological Answer : Gradient elution (e.g., 30–70% ethyl acetate in hexane) via flash chromatography resolves polar byproducts. For stubborn impurities, recrystallization in hot ethanol or acetone/water mixtures improves purity. Monitor via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX refine the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refines bond lengths and angles. Key steps:

Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) minimizes thermal motion artifacts.

Structure Solution : Use SHELXD for phasing; SHELXL for refinement with anisotropic displacement parameters.

Validation : Check R-factor convergence (target: <0.05) and residual electron density maps. For example, SHELX reliably resolves imine tautomerization states .

Q. What strategies address contradictions between computational and experimental spectral data for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Mitigation steps:

- DFT Simulations : Compare calculated (B3LYP/6-311+G**) and experimental NMR shifts. Adjust for solvent polarity (e.g., DMSO implicit models).

- Dynamic NMR : Conduct variable-temperature NMR to detect slow equilibria (e.g., keto-enol tautomerism).

- Crystallographic Validation : Cross-validate with X-ray data to resolve ambiguities .

Q. How can catalytic systems be optimized to synthesize derivatives of this compound with improved bioactivity?

- Methodological Answer : Screen catalysts (e.g., Lewis acids: ZnCl₂, Bi(OTf)₃) and solvents under microwave irradiation for accelerated kinetics. For example:

- Microwave-Assisted Synthesis : 80°C, 20 min, 10 mol% ZnCl₂ in acetonitrile increases yield to >80%.

- Derivatization : Introduce electron-withdrawing groups (e.g., -NO₂) at the indole 5-position via electrophilic substitution, monitored by LC-MS .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the tautomeric stability of this compound?

- Methodological Answer : Tautomeric equilibria (imine vs. enamine forms) depend on solvent polarity and pH. For example:

- In DMSO-d₆, the imine form dominates (δ 8.7 ppm).

- In CDCl₃, enamine tautomers may appear as broad singlets (δ 10–12 ppm).

Use - HMBC to track nitrogen hybridization changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.